

understanding JNK Inhibitor VIII chemical properties

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An In-depth Technical Guide to the Chemical Properties and Applications of JNK Inhibitor VIII

This guide provides a comprehensive overview of **JNK Inhibitor VIII**, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, cancer biology, and neurodegenerative diseases.

Core Chemical and Physical Properties

JNK Inhibitor VIII, also known as TCS JNK 60, is a well-characterized small molecule inhibitor. [1][2] Its fundamental properties are summarized below.

Value	Source
JNK Inhibitor XVI, TCS JNK 60	[2]
C29H29N7O2 / C18H20N4O4	[2][3][4]
507.59 g/mol / 356.38 g/mol	[5][3][4][6]
1410880-22-6 / 894804-07-0	[2][5]
Solid, Brown solid	[5][7]
≥95% (HPLC)	[7]
-20°C	[7]
	JNK Inhibitor XVI, TCS JNK 60 C ₂₉ H ₂₉ N ₇ O ₂ / C ₁₈ H ₂₀ N ₄ O ₄ 507.59 g/mol / 356.38 g/mol 1410880-22-6 / 894804-07-0 Solid, Brown solid ≥95% (HPLC)



Note: Discrepancies in Molecular Formula and Weight exist in the literature, likely representing different parent compounds or derivatives. The most frequently cited values are presented.

Solubility Specifications

The solubility of **JNK Inhibitor VIII** is a critical factor for its application in various experimental settings.

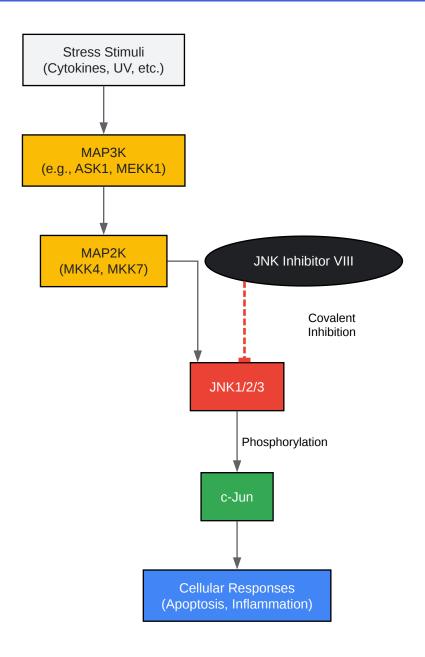
Solvent	Solubility	Source
DMSO	≥25.4 mg/mL; 10 mg/mL	[2][7]
Ethanol	≥9.24 mg/mL (with warming/ultrasonic)	[5]
Water	Insoluble	[5]
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	[2]
10% DMSO + 90% Corn Oil	≥ 2.08 mg/mL	[1]

Mechanism of Action and Signaling Pathway

JNK-IN-8 is a potent, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[8] [9][10] Its mechanism relies on forming a covalent bond with a conserved cysteine residue located near the ATP-binding pocket of the kinases (Cys116 in JNK1/2, Cys154 in JNK3).[9] [11] This irreversible binding induces a conformational change in the activation loop, which effectively blocks the binding of substrates like c-Jun, thereby inhibiting their phosphorylation and downstream signaling.[5][9]

The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, including cytokines, osmotic stress, and UV radiation, and plays a crucial role in regulating processes like apoptosis, inflammation, and cell differentiation.[5][9]





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JNK signaling pathway with the inhibitory action of **JNK Inhibitor VIII**.

Potency and Selectivity Profile

JNK Inhibitor VIII demonstrates high potency for JNK isoforms with excellent selectivity over other kinases. This specificity is crucial for its use as a precise pharmacological probe.[9]



Target	IC50	Kı	Source
JNK1	4.7 nM / 45 nM	2 nM	[12]
JNK2	18.7 nM / 160 nM	4 nM	[1][12]
JNK3	1.0 nM	52 nM	[1][5][12]

Selectivity:

- JNK-IN-8 exhibits over 1000-fold selectivity for JNK1 and JNK2 over other MAP kinases like ERK2 and p38α/δ.[1]
- When profiled against a panel of over 400 kinases, it showed specific binding only to JNK1/2/3.[5]
- While some off-target activity was noted for kinases like FMS and MNK2, the IC₅₀ values were significantly higher (~200-300 nM), and the compound did not inhibit other kinases with an IC₅₀ < 1 μ M in cellular assays.[13]

Experimental Protocols

A. In Vitro Kinase Assay (Radioactive FlashPlate-based)

This method is used to determine the biochemical potency (IC₅₀) of the inhibitor against purified kinases.

- Reaction Mixture: Prepare a buffer containing 25 mM HEPES (pH 7.5), 1 mM DTT, 10 mM MgCl₂, 100 μM Na₃VO₄, and 0.075 mg/mL Triton X-100.
- Component Addition: To the wells of a 384-well plate, add the biotinylated substrate peptide (2 μM), γ-[³³P]-ATP (5 μM), the JNK enzyme, and varying concentrations of **JNK Inhibitor VIII** (typically 3-10,000 nM in 2% DMSO).
- Incubation: Incubate the mixture for 1 hour at room temperature to allow the kinase reaction to proceed.



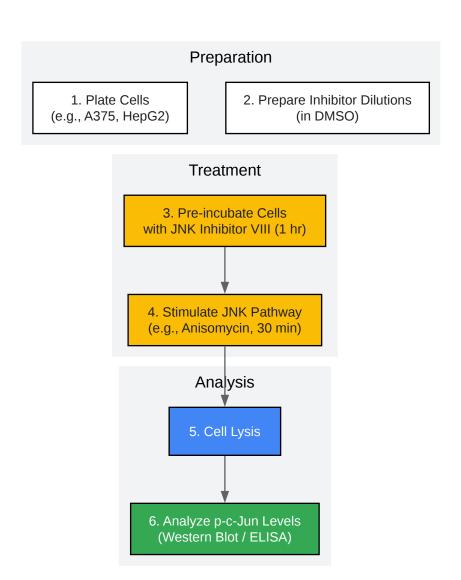
- Stopping the Reaction: Terminate the reaction by adding 80 μL of a stop buffer containing 100 mM EDTA and 4 M NaCl.
- Signal Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. Wash the plate three times to remove unbound radioactivity.
- Data Acquisition: Read the plate using a TopCount microplate reader to quantify the amount of ³³P incorporated into the substrate peptide.[12]

B. Cellular c-Jun Phosphorylation Assay

This cell-based assay validates the inhibitor's activity within a biological system by measuring the phosphorylation of a direct JNK substrate, c-Jun.

- Cell Culture: Plate cells (e.g., HepG2, HeLa, or A375) in complete media and incubate overnight.[9][12] For some experiments, serum starve the cells for 18 hours prior to treatment.[14]
- Inhibitor Treatment: Prepare serial dilutions of JNK Inhibitor VIII in DMSO and add them to the cell media at the desired final concentrations. Incubate for 1 hour.[12]
- Pathway Stimulation: Induce the JNK pathway by treating cells with an agonist like Anisomycin (2 μM) or TNFα for a specified period (e.g., 30-60 minutes).[9][12][14]
- Cell Lysis: Harvest the cells in a lysis buffer containing protease and phosphatase inhibitors.
 [12][14]
- Protein Analysis: Analyze the cell lysates for phosphorylated c-Jun (p-c-Jun) levels using methods such as Western blotting, ELISA, or high-content imaging with phospho-specific antibodies.[9][12]





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A typical experimental workflow for a cellular c-Jun phosphorylation assay.

C. In Vivo Pharmacokinetic Studies

Pharmacokinetic profiles have been determined in Sprague-Dawley rats.[12]

- Administration: Administer JNK Inhibitor VIII to the animals.
- Sample Collection: Collect blood samples at various time points.
- Analysis: Analyze plasma concentrations of the compound to determine parameters like halflife, clearance, and bioavailability.



Results: Studies have shown that this compound has a short half-life of approximately 1 hour, with rapid clearance and low bioavailability, attributed to rapid oxidative metabolism.
 [12] In mouse models, it has been administered intraperitoneally at doses of 20-30 mg/kg to assess its effect on tumor growth.[11][15]

Conclusion

JNK Inhibitor VIII is a highly potent and selective tool for investigating JNK-dependent signaling. Its irreversible, covalent mechanism of action provides sustained inhibition, making it valuable for both in vitro and cellular studies. While its pharmacokinetic properties may present challenges for systemic therapeutic use without further optimization, its well-defined chemical properties and high selectivity make it an essential probe for elucidating the complex roles of the JNK signaling pathway in health and disease.

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